(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is a chemical compound with the molecular formula C10H8F4N and a CAS number of 1373920-88-7. This compound features a trifluoroethanimidate moiety, which is characterized by the presence of three fluorine atoms attached to the ethyl group, contributing to its unique physicochemical properties. The structure includes a 4-fluorophenyl group, indicating the presence of a fluorine atom on the para position of the phenyl ring. This structural configuration enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
These reactions are significant for synthesizing more complex molecules in pharmaceutical development.
Synthesis of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can lead to various derivatives.
(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate has potential applications in:
Several compounds share structural similarities with (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Methoxybenzyl 2,2,2-trichloroethanimidate | 89238-99-3 | Contains trichloro instead of trifluoro group |
Methyl 2-(4-fluorophenyl)acetate | 34837-84-8 | Ester derivative with different functional group |
Ethyl 3-(4-fluorophenyl)propanoate | 7116-38-3 | Propanoate structure with similar fluorinated group |
N-(4-Fluorophenyl)acetamide | 3532104 | Contains an acetamide functional group |
These compounds highlight the uniqueness of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate due to its specific trifluoroethanimidate structure combined with a fluorinated aromatic ring. The presence of multiple fluorine atoms significantly influences its chemical reactivity and potential applications compared to other similar compounds.